![molecular formula C22H25ClN4O B2489015 2-([1,1'-biphenyl]-4-yl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride CAS No. 1190018-43-9](/img/structure/B2489015.png)
2-([1,1'-biphenyl]-4-yl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The focus of research on "2-([1,1'-biphenyl]-4-yl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride" and its analogues often centers around the exploration of their potential antipsychotic and pharmacological activities. The design and synthesis of these compounds involve combining biphenyl moieties with aryl piperazine, aiming to investigate their anti-dopaminergic and anti-serotonergic activities (Bhosale et al., 2014).
Synthesis Analysis
The synthesis of these compounds typically involves nucleophilic addition reactions, cyclization, and Mannich reactions, among other synthetic strategies. Specific derivatives, such as those exhibiting anti-inflammatory activity, are synthesized through reactions involving benzoyl isothiocyanate and substituted benzoyl isothiocyanate (Ahmed et al., 2017).
Molecular Structure Analysis
Structural characterization techniques such as IR, NMR, and mass spectral studies are crucial for confirming the molecular structures of synthesized compounds. Crystallography and computational studies, including docking studies, are also employed to understand the compounds' interactions with biological targets (Amani & Nematollahi, 2012).
Chemical Reactions and Properties
Electrochemical synthesis methods have been explored for these compounds, demonstrating the role of electrochemically generated intermediates in facilitating reactions with nucleophiles. This approach underlines the versatility and reactivity of the core structure in various chemical environments (Amani & Nematollahi, 2012).
Physical Properties Analysis
The physical properties, including solubility and thermal stability, are significant for understanding the compound's behavior in biological systems and its pharmacokinetic profile. Investigations into the crystal structure and solubility can provide insights into the compound's formulation and delivery challenges (Govindhan et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity under various conditions and interactions with biological molecules, are central to the compound's pharmacological profile. Studies on the cytotoxicity and binding analysis with proteins such as human serum albumin can offer valuable information on the compound's potential as a therapeutic agent (Govindhan et al., 2017).
科学的研究の応用
DNA Interaction and Cellular Applications
The compound 2-([1,1'-biphenyl]-4-yl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride shares structural similarities with known minor groove binders, such as Hoechst 33258, which binds strongly to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. These minor groove binders have applications in fluorescent DNA staining due to their ability to permeate cells and bind to DNA. Such applications are prevalent in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values via flow cytometry, and plant chromosome analysis. Additionally, analogs of these binders have been used as radioprotectors and topoisomerase inhibitors, indicating their potential in rational drug design and as model systems for investigating DNA sequence recognition and binding (Issar & Kakkar, 2013).
Pharmacology and Drug Development
In the realm of pharmacology, certain arylpiperazine derivatives, structurally similar to 2-([1,1'-biphenyl]-4-yl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride, have been applied clinically, primarily for the treatment of depression, psychosis, or anxiety. These compounds undergo extensive pre-systemic and systemic metabolism, including N-dealkylation, leading to the formation of 1-aryl-piperazines. These metabolites show a variety of effects related to serotonin receptors in humans and animals, although some remain largely unexplored. This indicates the compound's potential application in the development of novel pharmaceutical agents targeting specific neurotransmitter receptors (Caccia, 2007).
Tuberculosis Treatment
Furthermore, structural analogs of the compound, such as Macozinone, are undergoing clinical studies for the treatment of tuberculosis. These studies focus on the inhibition of specific targets like decaprenylphosphoryl ribose oxidase (DprE1), which is crucial in the synthesis of essential arabinan polymers in the cell wall of the tuberculosis pathogen, Mycobacterium tuberculosis. This highlights the compound's potential role in developing more efficient drug regimens for tuberculosis treatment (Makarov & Mikušová, 2020).
特性
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-2-(4-phenylphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O.ClH/c1-24-12-11-23-22(24)26-15-13-25(14-16-26)21(27)17-18-7-9-20(10-8-18)19-5-3-2-4-6-19;/h2-12H,13-17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAFHRYDQMIHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-biphenyl]-4-yl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

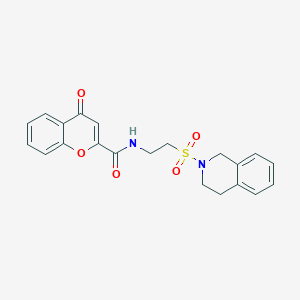
![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,3-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488934.png)
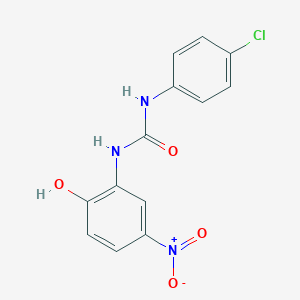
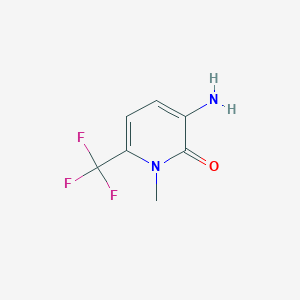
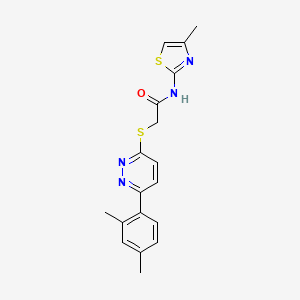

![(2E)-4-({4-[(4-fluorophenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B2488944.png)
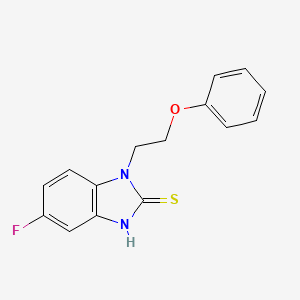
![N-butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2488949.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2488950.png)


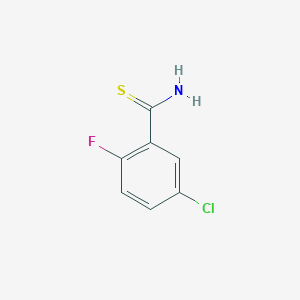
![(E)-N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2488955.png)